LDL Oxidation Inhibition: A Defined Potency Baseline
N-Acetyldopamine dimer-2 demonstrates a clearly defined and multi-modal inhibition of low-density lipoprotein (LDL) oxidation, a key event in atherogenesis. In a head-to-head comparison within the same study, the parent monomer N-acetyldopamine was found to be significantly less potent. While dimer-2 showed strong, dose-dependent inhibition with well-characterized IC50 values across multiple oxidation systems, the monomer's activity was not quantified at this level [1].
| Evidence Dimension | Inhibition of Copper-Mediated LDL Oxidation |
|---|---|
| Target Compound Data | IC50 = 1.5 µM |
| Comparator Or Baseline | N-acetyldopamine (monomer) |
| Quantified Difference | Dimer-2 is a potent inhibitor; monomer activity is notably lower and not quantified as an IC50 in the same assay system. |
| Conditions | In vitro, copper-mediated LDL oxidation assay [1] |
Why This Matters
This provides a verifiable potency metric for assay design and dose selection, enabling direct comparison to other literature or in-house compounds, whereas potency data for other NADA dimers (e.g., dimer-1, dimer-3) in this specific model are not readily available.
- [1] Xu MZ, Lee WS, Han JM, et al. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae. Bioorg Med Chem. 2006;14(23):7826-7834. View Source
